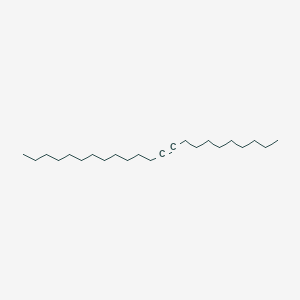
Ethynyl(dimethyl)(thiophen-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethynyl(dimethyl)(thiophen-2-yl)silane is an organosilicon compound that features a unique combination of an ethynyl group, dimethyl groups, and a thiophen-2-yl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl(dimethyl)(thiophen-2-yl)silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of ethynyltrimethylsilane with a thiophen-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions can be optimized for large-scale production by adjusting the catalyst loading, reaction time, and temperature.
化学反应分析
Types of Reactions: Ethynyl(dimethyl)(thiophen-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted silanes with different functional groups.
科学研究应用
Ethynyl(dimethyl)(thiophen-2-yl)silane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for its role in forming complex molecular structures.
作用机制
The mechanism of action of Ethynyl(dimethyl)(thiophen-2-yl)silane in chemical reactions involves the activation of the ethynyl group and the silicon atom. The ethynyl group can participate in nucleophilic addition reactions, while the silicon atom can undergo nucleophilic substitution. The thiophen-2-yl group provides additional stability and electronic properties to the compound, making it a versatile intermediate in various reactions .
相似化合物的比较
Ethynyltrimethylsilane: Similar structure but lacks the thiophen-2-yl group.
Dimethyldi(thiophen-2-yl)silane: Contains two thiophen-2-yl groups instead of one.
Trimethylsilylacetylene: Similar ethynyl group but with three methyl groups attached to silicon.
Uniqueness: Ethynyl(dimethyl)(thiophen-2-yl)silane is unique due to the presence of both the ethynyl group and the thiophen-2-yl group, which provide distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
属性
CAS 编号 |
64148-08-9 |
|---|---|
分子式 |
C8H10SSi |
分子量 |
166.32 g/mol |
IUPAC 名称 |
ethynyl-dimethyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C8H10SSi/c1-4-10(2,3)8-6-5-7-9-8/h1,5-7H,2-3H3 |
InChI 键 |
DYWOXEJRJZUJDK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C#C)C1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

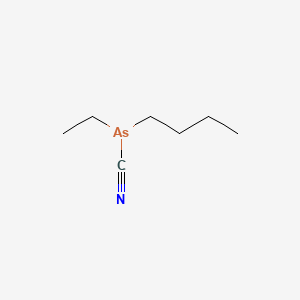
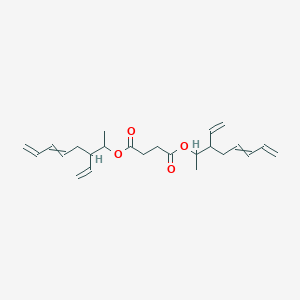
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
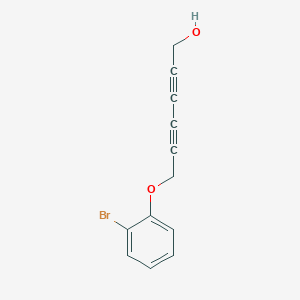

![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
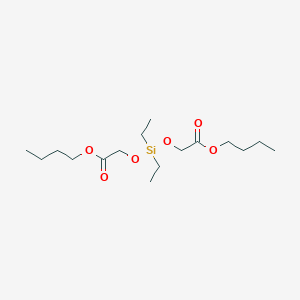
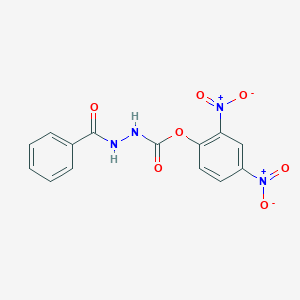
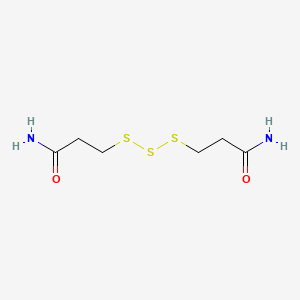
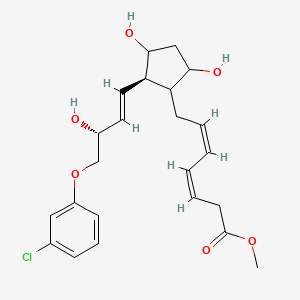
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
